molecular formula C23H24N2O4 B8054468 3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid (racemic)

3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid (racemic)

Cat. No.: B8054468
M. Wt: 392.4 g/mol
InChI Key: JSMQUASALXBQCN-UXHICEINSA-N
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Description

3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid (racemic) is a synthetic organic compound characterized by its unique cyclohexene ring structure with benzamido groups

Properties

IUPAC Name

3-[(3R,6S)-3,6-dibenzamidocyclohexen-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21(27)14-11-18-15-19(24-22(28)16-7-3-1-4-8-16)12-13-20(18)25-23(29)17-9-5-2-6-10-17/h1-10,15,19-20H,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQUASALXBQCN-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=CC1NC(=O)C2=CC=CC=C2)CCC(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)CCC(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Benzamido Groups: The benzamido groups are introduced via an amidation reaction, where benzoyl chloride reacts with the amine groups on the cyclohexene ring.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexene ring with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups may facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

Uniqueness

3-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.

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